

Spectroscopic Profile of 4-(Undecyloxy)benzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-(Undecyloxy)benzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **4- (Undecyloxy)benzoic acid**, a molecule of interest in materials science and liquid crystal research. The following sections detail its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

• Chemical Name: 4-(Undecyloxy)benzoic acid

Chemical Formula: C18H28O3

• Molecular Weight: 292.41 g/mol

• CAS Number: 15872-44-3

• Chemical Structure:

/ | | C=C-O-(CH₂)₁₀-CH₃ \ / C

Spectroscopic Data



The following tables summarize the key spectroscopic data obtained for **4- (Undecyloxy)benzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 4-(Undecyloxy)benzoic acid

Chemical Shift (δ)	Multiplicity	Integration	Assignment
10.5 - 12.0	br s	1H	-COOH
7.95	d	2H	Aromatic CH (ortho to COOH)
6.90	d	2H	Aromatic CH (ortho to -O)
4.02	t	2H	-O-CH ₂ -
1.78	р	2H	-O-CH ₂ -CH ₂ -
1.45 - 1.25	m	16H	-(CH ₂) ₈ -
0.88	t	3H	-СНз

d: doublet, t: triplet, p: pentet, m: multiplet, br s: broad singlet

Table 2: 13C NMR Spectroscopic Data of 4-(Undecyloxy)benzoic acid



Chemical Shift (δ) ppm	Assignment	
172.5	-СООН	
163.0	Aromatic C-O	
132.0	Aromatic CH (ortho to COOH)	
122.0	Aromatic C-COOH	
114.5	Aromatic CH (ortho to -O)	
68.5	-O-CH ₂ -	
31.9 - 22.7	-(CH ₂) ₉ -	
14.1	-CH₃	

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: FTIR Spectroscopic Data of 4-(Undecyloxy)benzoic acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
2920 - 2850	Strong	C-H stretch (aliphatic)
3000 - 3300	Broad	O-H stretch (carboxylic acid)
1680	Strong	C=O stretch (carboxylic acid)
1605, 1580	Medium	C=C stretch (aromatic)
1250	Strong	C-O stretch (aryl ether)
1170	Strong	C-O stretch (carboxylic acid)
920	Broad	O-H bend (out-of-plane, dimer)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 4-(Undecyloxy)benzoic acid



m/z	Relative Intensity (%)	Assignment
292	100	[M] ⁺ (Molecular ion)
275	45	[M - OH]+
247	20	[M - COOH]+
137	85	[HO-C ₆ H ₄ -CO] ⁺
121	95	[HO-C ₆ H ₄ -O] ⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analyses. Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of 4-(Undecyloxy)benzoic acid was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was added as an internal standard (0 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.
- Data Acquisition: For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans were necessary due to the lower natural abundance of the ¹³C isotope.

FTIR Spectroscopy

- Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: The FTIR spectrum was recorded using a PerkinElmer Spectrum Two or a similar spectrometer equipped with an ATR accessory.



• Data Acquisition: The spectrum was collected in the range of 4000-400 cm⁻¹ by co-adding 16 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

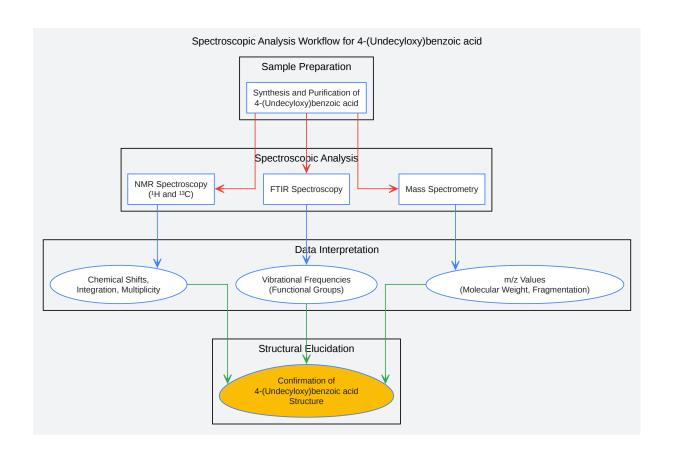
Mass Spectrometry

- Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile solvent like methanol or acetonitrile.
- Instrumentation: Mass spectra were obtained using a mass spectrometer with an Electron Ionization (EI) source.
- Data Acquisition: The sample was introduced into the ion source, and the resulting ions were separated by a mass analyzer and detected. The mass-to-charge ratio (m/z) of the ions was recorded.

Data Interpretation and Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **4- (Undecyloxy)benzoic acid**.





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Caption: Workflow for the spectroscopic characterization of **4-(Undecyloxy)benzoic acid**.

To cite this document: BenchChem. [Spectroscopic Profile of 4-(Undecyloxy)benzoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b100292#spectroscopic-data-of-4-undecyloxy-benzoic-acid-nmr-ftir-mass]

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